1,8-Diazaspiro[5.5]undecane, (R)-(9CI)
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Overview
Description
1,8-Diazaspiro[5.5]undecane, ®-(9CI) is a chiral spiro compound characterized by a unique bicyclic structure where two nitrogen atoms are incorporated into the spiro ring system. This compound is part of the broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
The synthesis of 1,8-Diazaspiro[5.5]undecane involves several key steps. One efficient route starts with 2-cyano-6-phenyloxazolopiperidine. The key step in this synthesis is the generation of imine salts from functionalized alpha-amino nitriles, followed by nucleophilic addition of a suitable organometallic reagent to the nitrile group and subsequent intramolecular nucleophilic alkylation . Another method involves a reductive-cyclization procedure to prepare non-substituted and monosubstituted spiro compounds .
Chemical Reactions Analysis
1,8-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-amines .
Scientific Research Applications
1,8-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it can act as an antagonist at certain receptor sites, inhibiting the normal function of these receptors. The pathways involved often include modulation of neurotransmitter activity and enzyme inhibition .
Comparison with Similar Compounds
1,8-Diazaspiro[5.5]undecane can be compared with other spiro compounds such as:
1,9-Diazaspiro[5.5]undecane: This compound also features a spiro ring system but with different substitution patterns, leading to distinct biological activities.
1,7-Diazaspiro[5.5]undecane: Another similar compound with variations in the ring structure and functional groups.
The uniqueness of 1,8-Diazaspiro[5.5]undecane lies in its specific stereochemistry and the presence of two nitrogen atoms in the spiro ring, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(6R)-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10-11H,1-8H2/t9-/m1/s1 |
InChI Key |
FVIVALCKMXCKQX-SECBINFHSA-N |
Isomeric SMILES |
C1CCN[C@]2(C1)CCCNC2 |
Canonical SMILES |
C1CCNC2(C1)CCCNC2 |
Origin of Product |
United States |
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